![molecular formula C7H5BrN2O2S B2767495 Methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate CAS No. 2225143-90-6](/img/structure/B2767495.png)
Methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate
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Description
Scientific Research Applications
- Pyrrolopyrazine derivatives have demonstrated antimicrobial properties. EN300-1716939 may be explored as a potential antimicrobial agent against bacteria, fungi, or other pathogens .
- Some pyrrolopyrazine compounds exhibit anti-inflammatory activity. Researchers could investigate EN300-1716939’s potential in modulating inflammatory responses .
- EN300-1716939 might be evaluated for antiviral effects. Its activity against specific viruses could be studied .
- Pyrrolopyrazines often possess antioxidant properties. EN300-1716939 could be investigated as an antioxidant agent .
- Certain pyrrolopyrazine derivatives exhibit antitumor effects. Researchers may explore EN300-1716939’s potential in cancer therapy .
- EN300-1716939 could be studied for its kinase inhibitory activity. Kinases play crucial roles in cell signaling pathways, and inhibiting them can have therapeutic implications .
Antimicrobial Activity
Anti-Inflammatory Effects
Antiviral Properties
Antioxidant Potential
Antitumor Activity
Kinase Inhibition
properties
IUPAC Name |
methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2S/c1-12-6(11)4-2-3-5(9-4)13-7(8)10-3/h2,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQJNHLJMPXVBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)SC(=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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